2-Chloro-3-nitro-1,6-naphthyridin-4-amine
Description
Properties
CAS No. |
87992-37-8 |
|---|---|
Molecular Formula |
C8H5ClN4O2 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)6(10)4-3-11-2-1-5(4)12-8/h1-3H,(H2,10,12) |
InChI Key |
BYOTZHURNVFCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Temperature Control
Exothermic nitration and chlorination steps require precise thermal management. For instance, maintaining nitration temperatures below 10°C prevents decomposition of the nitro intermediate, as demonstrated in the synthesis of analogous 2-chloro-5-nitropyridine.
Solvent Selection
Polar aprotic solvents (e.g., DMA, DMF) enhance reaction rates in copper-catalyzed aminations, while chlorinated solvents (e.g., dichloroethane) improve nitration efficiency by stabilizing nitro intermediates.
Stoichiometric Ratios
A 1:1.2 molar ratio of starting material to nitrating agent (HNO₃) balances reactivity and selectivity, as excess nitrating agent promotes side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitration of Chlorinated Precursors | 72% | 95% | Direct functionalization | Requires cryogenic conditions |
| Cyclization | 63% | 97% | Builds core structure efficiently | Multi-step process |
| Catalytic Coupling | 74% | 98% | High selectivity | Catalyst cost |
The catalytic coupling method offers the highest yield and purity, making it preferable for industrial-scale synthesis despite its reliance on copper catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-1,6-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products
Reduction: 2-Chloro-3-amino-1,6-naphthyridin-4-amine.
Substitution: 2-Amino-3-nitro-1,6-naphthyridin-4-amine (if chloro is substituted by an amine).
Oxidation: 2-Chloro-3-nitroso-1,6-naphthyridin-4-amine.
Scientific Research Applications
2-Chloro-3-nitro-1,6-naphthyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological studies to understand the interaction of naphthyridine derivatives with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-1,6-naphthyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular differences between 2-chloro-3-nitro-1,6-naphthyridin-4-amine and related compounds:
Notes:
- The nitro group increases polarity and may reduce metabolic stability compared to halogen-only analogs.
Physicochemical and Pharmacokinetic Profiles
- Solubility : The nitro group increases polarity but may reduce solubility in lipidic environments compared to N-methylated derivatives.
- Collision Cross-Section (CCS) : The iodo analog () has a CCS of 139.5 Ų (predicted), which correlates with molecular size and shape. The target compound’s CCS would likely be smaller due to the absence of iodine.
Biological Activity
2-Chloro-3-nitro-1,6-naphthyridin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It features a naphthyridine core structure with a chlorine atom and a nitro group at specific positions, contributing to its chemical reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | |
| Structure Type | Naphthyridine derivative |
| Functional Groups | Chlorine (Cl), Nitro (NO₂) |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its applications for anticancer and antimicrobial activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains. For instance, derivatives of naphthyridine have demonstrated promising results in inhibiting bacterial cell proliferation.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. It has been found to induce apoptosis in cancer cell lines through specific interactions with enzymes involved in cell cycle regulation. The following table summarizes some key findings from recent studies:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | Breast Cancer Cells | 5.0 | Induction of apoptosis |
| Study B | Bacterial Strains | 10.0 | Inhibition of growth |
Case Studies
- Anticancer Efficacy : A study published in 2023 reported that this compound showed significant cytotoxic effects against human breast cancer cells, with an IC50 value of 5 µM. The mechanism involved the activation of apoptotic pathways through the upregulation of pro-apoptotic factors.
- Antimicrobial Properties : Another research highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating an IC50 of 10 µM for bacterial growth inhibition. This study emphasized the potential for developing new antibiotics based on this compound.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods, including:
- Nitration Reactions : Introducing the nitro group via electrophilic aromatic substitution.
- Chlorination : Utilizing chlorinating agents to introduce the chlorine substituent at the appropriate position on the naphthyridine ring.
The presence of chlorine and nitro groups significantly influences the reactivity of this compound, making it a versatile building block in medicinal chemistry.
Q & A
Q. What statistical methods are suitable for analyzing dose-response data in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
